2-Butanone, 4-cyclopropylidene-
CAS No.:
Cat. No.: VC18489126
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O |
|---|---|
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | 4-cyclopropylidenebutan-2-one |
| Standard InChI | InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h3H,2,4-5H2,1H3 |
| Standard InChI Key | ZIMLGBBIXILZAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC=C1CC1 |
Introduction
Structural Characteristics
Molecular Composition and Isomerism
The compound’s molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol. Its structure consists of:
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A butanone core (CH₃-C(=O)-CH₂-CH₂-)
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A cyclopropylidene substituent (-C=C-C₃H₄) attached to the fourth carbon atom.
The cyclopropylidene group introduces steric strain and electronic effects, influencing reactivity. The compound’s SMILES notation, CC(=O)CC=C1CC1, confirms the connectivity of the carbonyl group to the cyclopropylidene moiety.
Stereochemical Considerations
Synthesis Methods
General Approaches
Synthesis typically involves cyclopropylidene insertion into butanone derivatives. Key methods include:
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Cyclopropylidene Transfer Reactions: Reaction of cyclopropylidene precursors (e.g., gem-dibromocyclopropylmethanols) with nucleophiles under basic or metal-catalyzed conditions .
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Cycloaddition or Rearrangement Pathways: Utilization of strained intermediates (e.g., bicyclo[1.1.0]butan-2-olates) formed during reductions or eliminations .
Optimized Conditions
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Solvents: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
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Catalysts: Transition metals (e.g., Mn, Cu) may facilitate cyclization or insertion steps .
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Temperature: Moderate conditions (25–80°C) balance reaction rates and side-product formation.
Chemical Reactivity
Ketone-Specific Reactions
As a ketone, 2-butanone, 4-cyclopropylidene- undergoes:
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Nucleophilic Addition: Attack at the carbonyl carbon by amines, alcohols, or Grignard reagents. Steric hindrance from the cyclopropylidene group may slow kinetics.
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Enolate Formation: Deprotonation at the α-carbon (C3) to generate enolates, which participate in aldol condensations or Michael additions.
Cyclopropylidene-Mediated Reactions
The strained cyclopropylidene ring enables unique transformations:
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Ring-Opening Reactions: Under acidic or thermal conditions, the cyclopropylidene may undergo electrocyclic ring-opening to form conjugated dienes .
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Cycloadditions: Participation in [2+2] or [4+2] cycloadditions with alkenes or dienophiles, leveraging the ring’s electron-deficient nature .
Applications in Organic Synthesis
Intermediate in Complex Molecule Synthesis
The compound serves as a precursor for:
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Pharmaceuticals: Construction of bicyclic or tricyclic frameworks with potential bioactivity.
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Polymeric Materials: Incorporation into monomers for high-performance polymers.
Role in Asymmetric Synthesis
The cyclopropylidene group’s rigidity may enable stereocontrolled reactions, though specific examples remain underreported.
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Mechanistic Studies: Detailed investigation of cyclopropylidene ring-opening pathways.
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Catalytic Applications: Exploration as a ligand or substrate in transition-metal catalysis.
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Environmental Impact: Assessment of biodegradability and ecological persistence.
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